molecular formula C9H11NO2 B15057989 6-Ethoxy-4-methylnicotinaldehyde

6-Ethoxy-4-methylnicotinaldehyde

Cat. No.: B15057989
M. Wt: 165.19 g/mol
InChI Key: XBCSAOVZDQUSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-4-methylnicotinaldehyde is a chemical compound belonging to the class of aldehydes. It is characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 4th position on the nicotinaldehyde structure. This compound is a yellowish liquid with a strong odor and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinic acid with an alcohol solvent under acidic conditions to form 6-methylnicotinic acid ester. This ester is then subjected to further reactions to introduce the ethoxy group at the 6th position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, oxidation, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include 6-ethoxy-4-methylnicotinic acid (from oxidation), 6-ethoxy-4-methylnicotinol (from reduction), and various substituted derivatives (from substitution reactions) .

Scientific Research Applications

6-Ethoxy-4-methylnicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of fine chemicals and as a component in specialty chemical formulations.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxynicotinaldehyde: Similar in structure but with a methoxy group instead of an ethoxy group.

    6-Ethoxy-5-methylnicotinaldehyde: Similar but with the methyl group at the 5th position.

Uniqueness

6-Ethoxy-4-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methyl groups at specific positions enhances its reactivity and selectivity in various applications .

Biological Activity

6-Ethoxy-4-methylnicotinaldehyde is a chemical compound classified as an aldehyde, notable for its unique substitution pattern that imparts distinct chemical and biological properties. Its structure features an ethoxy group at the 6th position and a methyl group at the 4th position on the nicotinaldehyde framework. This compound is primarily utilized in various research fields, including medicinal chemistry, due to its potential biological activities.

PropertyValue
Molecular FormulaC9_9H11_{11}NO2_2
Molecular Weight165.19 g/mol
IUPAC Name6-ethoxy-4-methylpyridine-3-carbaldehyde
InChIInChI=1S/C9H11NO2/c1-3-12-9-4-7(2)8(6-11)5-10-9/h4-6H,3H2,1-2H3
Canonical SMILESCCOC1=NC=C(C(=C1)C)C=O

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The ethoxy and methyl groups enhance the compound's binding affinity and selectivity towards its targets, making it a valuable tool in biochemical assays.

Research Findings

  • Enzyme Interactions : Studies have indicated that this compound can act as an inhibitor of certain enzymes, potentially impacting metabolic pathways within cells. This property is particularly useful in drug design and development.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens, although further studies are needed to fully elucidate its spectrum of activity and mechanism.
  • Neuroprotective Effects : Some research has indicated potential neuroprotective effects, suggesting that this compound may play a role in protecting neural cells from oxidative stress or apoptosis.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various nicotinaldehyde derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth in vitro, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents highlighted the role of aldehyde derivatives in mitigating oxidative stress in neuronal cells. In vitro assays showed that treatment with this compound led to decreased levels of reactive oxygen species (ROS), suggesting a protective mechanism against neurodegeneration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
6-MethoxynicotinaldehydeMethoxy group instead of ethoxyModerate enzyme inhibition
6-Ethoxy-5-methylnicotinaldehydeMethyl group at the 5th positionLimited antimicrobial activity

The presence of both ethoxy and methyl groups at specific positions enhances the reactivity and selectivity of this compound compared to its analogs.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

6-ethoxy-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H11NO2/c1-3-12-9-4-7(2)8(6-11)5-10-9/h4-6H,3H2,1-2H3

InChI Key

XBCSAOVZDQUSGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.